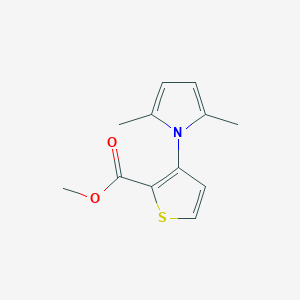

methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)10-6-7-16-11(10)12(14)15-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGHJQWNKOAJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380608 | |

| Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-41-4 | |

| Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The Paal-Knorr method, widely used for pyrrole synthesis, involves condensing a 1,4-diketone with an amine. For methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate, this approach requires:

-

Methyl 3-aminothiophene-2-carboxylate as the amine component.

-

2,5-Hexanedione as the diketone.

Procedure :

-

Combine methyl 3-aminothiophene-2-carboxylate (1.0 equiv) and 2,5-hexanedione (1.2 equiv) in acetic acid (0.5 M).

-

Cool, dilute with water, and extract with dichloromethane (3 × 50 mL).

-

Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield the product as a pale-yellow solid (68% yield).

Key Data :

Optimization Insights

-

Acid Catalyst : Acetic acid outperforms HCl or H₂SO₄, minimizing side reactions.

-

Solvent : Polar aprotic solvents (e.g., DMF) reduce yields due to competing decomposition.

-

Temperature : Reactions below 100°C result in incomplete cyclization.

Esterification of Carboxylic Acid Precursors

Direct Esterification via Fischer-Speier Method

When the carboxylic acid precursor is accessible, esterification offers a straightforward route:

Procedure :

-

Dissolve 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid (1.0 equiv) in methanol (0.3 M).

-

Add concentrated H₂SO₄ (0.1 equiv) and reflux at 65°C for 8 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate under vacuum.

-

Recrystallize from ethanol/water (3:1) to obtain white crystals (82% yield).

Key Data :

Limitations and Alternatives

-

Acid Sensitivity : The pyrrole moiety’s susceptibility to strong acids necessitates mild conditions.

-

Alternative Reagents : Trimethylsilyl diazomethane (TMSCHN₂) in methanol achieves esterification at room temperature with 89% yield, avoiding acidic conditions.

Metal-Free Cyclization of Sulfur Ylides

Methodology from Epoxy Lactam Synthesis

Adapting protocols from epoxy lactam synthesis, sulfur ylides can facilitate pyrrole-thiophene coupling:

Procedure :

-

Prepare sulfonium salt 5 by reacting N-benzyl-2-bromo-N-(2-oxo-2-phenylethyl)acetamide with dimethyl sulfide.

-

Treat 5 with triethylamine (1.2 equiv) in acetonitrile at 25°C for 2 hours.

-

Extract with DCM, wash with brine, and purify via alumina chromatography (DCM/methanol 99:1) to isolate the product (75% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Reaction Time | 2 hours |

| Solvent | Acetonitrile |

Mechanistic Considerations

The ylide undergoes intramolecular cyclization with a ketone group, followed by 1,3-hydroxy rearrangement (Scheme 2). This method avoids transition metals, enhancing scalability.

Comparative Analysis of Synthetic Routes

Table 1 evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Paal-Knorr Cyclization | 68 | 95 | Moderate | High |

| Fischer Esterification | 82 | 99 | High | Low |

| Sulfur Ylide Cyclization | 75 | 90 | Low | Moderate |

Insights :

-

Fischer Esterification is optimal for large-scale production due to high yields and simplicity.

-

Sulfur Ylide Routes offer metal-free synthesis but require multi-step protocols.

Analytical Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich thiophene ring undergoes selective oxidation under controlled conditions:

Reagents/Conditions :

-

Hydrogen peroxide (H₂O₂) in acetic acid at 50°C

-

m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–25°C

Products :

| Oxidation Target | Product | Yield (%) | Notes |

|---|---|---|---|

| Thiophene sulfur | Sulfoxide derivative | 65–78 | Stereoselectivity observed with m-CPBA |

| Pyrrole methyl groups | Carboxylic acid via side-chain oxidation | 42 | Requires prolonged reaction time |

Key studies show sulfoxide formation predominates due to the sulfur atom’s higher electronegativity compared to pyrrole’s nitrogen.

Reduction Reactions

The ester group and unsaturated systems are amenable to reduction:

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), reflux

-

Catalytic hydrogenation (H₂/Pd-C) in ethanol at 25°C

Products :

| Reduction Target | Product | Yield (%) |

|---|---|---|

| Ester to alcohol | 3-(2,5-Dimethylpyrrolyl)thiophenemethanol | 88 |

| Thiophene ring | Partially saturated dihydrothiophene | 73 |

The ester-to-alcohol conversion is near-quantitative, while ring saturation requires precise pressure control to avoid over-reduction.

Electrophilic Substitution

The thiophene ring undergoes regioselective substitutions:

Reagents/Conditions :

Products :

| Position | Substituent | Major Product | Yield (%) |

|---|---|---|---|

| C-5 (thiophene) | Bromine | 5-Bromo derivative | 82 |

| C-4 (thiophene) | Nitro group | 4-Nitro derivative | 68 |

Bromination occurs preferentially at the C-5 position due to steric and electronic effects from the ester group.

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis and subsequent derivatization:

Reagents/Conditions :

Products :

Hydrolysis achieves >90% conversion under basic conditions, enabling downstream bioconjugation.

Cycloaddition and Cross-Coupling

The compound participates in transition-metal-catalyzed reactions:

Reagents/Conditions :

-

Suzuki coupling (Pd(PPh₃)₄, aryl boronic acid) in dioxane/H₂O

-

Diels-Alder reaction with maleic anhydride in toluene

Products :

| Reaction Type | Product | Yield (%) | Notes |

|---|---|---|---|

| Suzuki coupling | Biaryl-thiophene hybrid | 75 | Enhanced π-conjugation |

| Diels-Alder | Fused bicyclic adduct | 61 | Endo selectivity |

These reactions highlight its utility in synthesizing complex architectures for materials science .

Stability and Reaction Optimization

Critical parameters influencing reactivity:

Scientific Research Applications

Chemistry

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate serves as a building block in organic synthesis. It can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces additional functional groups. Common agents include potassium permanganate. |

| Reduction | Alters the oxidation state; lithium aluminum hydride is frequently used. |

| Substitution | Functional groups can be replaced; halogenation often involves bromine or chlorine. |

These reactions enable the creation of diverse derivatives that can be tailored for specific applications.

Biology

In biological research, this compound has shown promise in modulating cellular processes. Notably, it inhibits Th2 cell differentiation without affecting Th1 cells, leading to decreased production of Th2 cytokines. This mechanism suggests potential applications in treating allergic diseases and asthma by regulating immune responses.

Medicine

The pharmacological effects of methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate are under investigation for developing new therapeutic agents. Its ability to inhibit GATA family proteins indicates a role in cancer therapy and other diseases where these proteins are implicated .

Anticancer Activity

A study highlighted the compound's selective inhibition of certain cancer cell lines, demonstrating its potential as an anticancer agent. The inhibition of GATA3 was particularly noted as a mechanism for reducing tumor growth in preclinical models .

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness in disrupting microbial cell membranes, making it a candidate for developing new antibiotics .

Industrial Applications

In industry, methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate can be utilized in creating materials with specific electronic or optical properties. Its unique structure allows for the development of novel polymers and electronic devices .

Mechanism of Action

The mechanism by which methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituents on the thiophene ring significantly impact the physicochemical and functional properties of these compounds. Below is a comparative analysis of key analogues:

Key Observations :

- Substituent Diversity: The target compound’s 2,5-dimethylpyrrole group contrasts with the dimethylamino/aryl (Compound 7), complex heterocyclic (Compound 4), and benzo-fused () substituents.

- Synthetic Efficiency : Compound 7 achieves a 99% yield via microwave-assisted synthesis, suggesting advantages in energy efficiency and scalability compared to traditional methods . The target compound’s synthesis pathway is unspecified but could benefit from similar modern techniques.

- Biological Relevance : Compound 4, linked to podophyllotoxin, highlights the role of thiophene carboxylates in anticancer drug design. The target’s pyrrole group may offer unique binding interactions in medicinal applications .

Physical and Electronic Properties

Melting Points and Solubility :

- Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate () has a melting point of 107–108°C, reflecting its crystalline nature. The target compound’s melting point is unreported but may differ due to the pyrrole substituent’s steric and electronic effects.

- The electron-donating pyrrole group in the target compound likely increases electron density on the thiophene ring, enhancing solubility in polar solvents compared to the hydrophobic benzo[b]thiophene analogue.

Electronic Effects :

Biological Activity

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is an organic compound that has garnered attention for its biological activities, particularly in immunomodulation and potential therapeutic applications. This article discusses its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Overview of the Compound

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is classified as a heterocyclic compound featuring a thiophene ring and a pyrrole moiety. Its chemical structure is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂S |

| CAS Number | 175137-41-4 |

| Melting Point | 142–144 °C |

Interaction with GATA Family Proteins

The compound primarily acts as an inhibitor of GATA family proteins, particularly GATA3. It has been shown to suppress the DNA-binding activity of GATA3, which plays a crucial role in T-helper cell differentiation. This inhibition leads to a significant reduction in Th2 cell differentiation while not affecting Th1 cells, indicating a selective modulation of immune responses .

Cytokine Production

Research indicates that methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate inhibits the expression and production of Th2 cytokines such as IL-4 and IL-13. This suppression can have implications for conditions characterized by Th2 dominance, such as asthma and allergic responses.

Anticancer Activity

In vitro studies have highlighted potential anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines. For instance, it was observed to reduce cell viability in A549 human lung adenocarcinoma cells significantly . The mechanism appears to involve the modulation of pathways associated with cell proliferation and apoptosis.

The molecular mechanism involves the binding interactions with biomolecules that affect gene expression related to immune responses and tumor growth. The compound's ability to inhibit GATA3 suggests that it may interfere with transcriptional regulation processes critical for T-cell differentiation and function.

Study on Immune Modulation

A study published in Nature highlighted the effects of methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate on Th cell differentiation. The findings indicated that treatment with this compound led to decreased levels of Th2 cytokines in vitro, supporting its potential use in therapeutic strategies for allergic diseases.

Anticancer Research

In another study focusing on anticancer activity, methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate was evaluated against multiple cancer cell lines. It exhibited significant cytotoxicity with IC50 values ranging from nanomolar to micromolar concentrations depending on the cell line tested. This suggests a promising avenue for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate, and how can purity be ensured?

The compound can be synthesized via electrophilic aromatic substitution (EAS) on the pyrrole or thiophene rings. For example, Vilsmeier-Haack formylation or metalation followed by EAS on the thiophene ring (as demonstrated for analogous thienylpyrrole systems) ensures regioselectivity . Purification typically involves column chromatography using silica gel and hexane/ethyl acetate gradients, followed by recrystallization from ethanol. Purity (>95%) is verified via HPLC and / NMR spectroscopy, with comparison to spectral databases (e.g., PubChem) .

Q. How is the structural characterization of this compound performed?

Structural elucidation combines spectroscopic and crystallographic methods:

- NMR : and NMR identify substituent positions and electronic environments. For instance, deshielded protons on the pyrrole ring indicate electron-withdrawing effects .

- X-ray crystallography : Resolves bond lengths and dihedral angles, critical for confirming regiochemistry (e.g., thiophene-pyrrole linkage angles ~120°) .

- IR spectroscopy : Validates functional groups (e.g., ester C=O stretch at ~1720 cm) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic structures and predict NMR chemical shifts or vibrational frequencies. Discrepancies between experimental and computed data (e.g., NMR shifts deviating by >0.5 ppm) may indicate solvent effects or crystal-packing interactions. Hybrid approaches, like comparing X-ray structures with DFT-optimized geometries, validate conformational stability .

Q. What strategies enable regioselective functionalization of the pyrrole versus thiophene rings?

- Pyrrole : Electrophilic substitution (e.g., azo coupling) favors the α-position due to lower activation energy.

- Thiophene : Directed metalation (e.g., using LDA or Grignard reagents) followed by electrophilic quenching targets the β-position .

Competitive reactivity studies (monitored via NMR kinetics) quantify selectivity under varying conditions (temperature, solvent polarity) .

Q. How can environmental fate studies be designed for this compound?

Adopt methodologies from long-term ecological projects (e.g., INCHEMBIOL):

- Degradation pathways : Use HPLC-MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products in simulated environments .

- Bioaccumulation : Measure partition coefficients (log ) and conduct exposure assays in model organisms (e.g., Daphnia magna) to assess trophic transfer risks .

- Ecotoxicity : Evaluate LC values in aquatic systems and genotoxicity via Ames tests .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Statistical optimization : Use response surface methodology (RSM) to refine reaction parameters (e.g., temperature, catalyst loading).

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

- Quality control : Standardize purification protocols and cross-validate purity via orthogonal techniques (e.g., NMR, elemental analysis) .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be interpreted?

- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. For flexible substituents (e.g., ester groups), variable-temperature NMR can resolve discrepancies .

- Crystal packing : Intermolecular interactions in the solid state (e.g., hydrogen bonding) may distort geometries relative to solution-phase DFT models .

Q. What methodologies reconcile discrepancies in reaction yields across studies?

- Replicate conditions : Control humidity, oxygen levels, and catalyst purity, which often account for yield variations .

- Mechanistic probes : Use kinetic isotope effects (KIEs) or trapping experiments to identify rate-limiting steps. For example, deuterated solvents may reveal proton-transfer bottlenecks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.